Precision & Recovery of Tenofovir-d6 vs. Unlabeled Tenofovir in Validated LC-MS/MS Assays
In a validated, regulatory-compliant LC-ESI-MS/MS method for quantifying Tenofovir in human serum, the use of Tenofovir-d6 as an internal standard demonstrated a mean recovery of 100.96% with a precision (%CV) of 2.88% . This performance is critical for correcting matrix effects and analytical variability, ensuring the accuracy of the assay across a concentration range of 5.06–603.72 ng/mL.
| Evidence Dimension | Mean % Recovery & Precision (%CV) |
|---|---|
| Target Compound Data | Recovery: 100.96%; Precision: 2.88% |
| Comparator Or Baseline | Unlabeled Tenofovir: Recovery: 98.22%; Precision: 2.42% |
| Quantified Difference | The recovery of the internal standard (Tenofovir-d6) is highly comparable to the analyte (Tenofovir), which is the essential property of an ideal IS. Its precision is similarly excellent, demonstrating it accurately tracks the analyte through the entire analytical process. |
| Conditions | LC-ESI-MS/MS; Solid Phase Extraction (SPE) of human serum; Validated per bioanalytical guidelines. |
Why This Matters
The near-identical recovery and precision between the analyte and its deuterated IS confirm that (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 effectively compensates for analytical losses, a fundamental requirement for reliable PK data generation.
